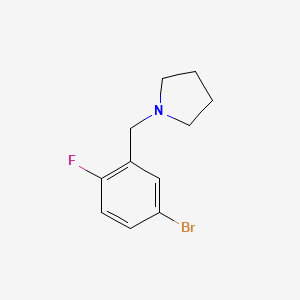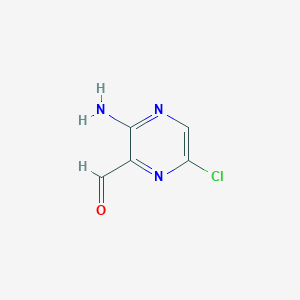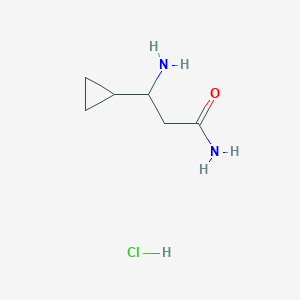
3-(3-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one
Descripción general
Descripción
3-(3-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one, also known as 3-bromo-m-methoxyacetophenone, is a synthetic organic compound belonging to the class of aromatic compounds known as phenylpropanones. It is a white crystalline powder with a molecular formula of C10H10BrO2 and a molecular weight of 241.09 g/mol. 3-bromo-m-methoxyacetophenone is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Studies have explored the synthesis and structural characteristics of compounds structurally related to 3-(3-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one. For instance, Stenlake et al. (1989) examined the synthesis of certain arylpropanonamines and their quaternary salts, potentially serving as model intravenous anesthetics, which share a structural resemblance to the compound (Stenlake, Patrick, & Sneader, 1989). Similarly, Schickaneder et al. (1979) investigated the synthesis and stereochemistry of compounds derived from 1-Chlor-1-(3-methoxyphenyl)propan, indicating the relevance of such compounds in stereochemical studies (Schickaneder, Grill, & Wagner, 1979). These works highlight the synthetic versatility and structural intricacies of compounds related to 3-(3-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one.
Optical and Electrical Properties
Shkir et al. (2019) examined the linear, second, and third-order nonlinear optical (NLO) properties of chalcone derivatives, including a compound structurally similar to 3-(3-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019). The study found that these chalcones exhibit promising characteristics for use in semiconductor devices due to their electron transfer integral values, suggesting that the compound may also possess notable optoelectronic properties.
Pharmaceutical and Biological Applications
Antimicrobial Activity
Mutreja et al. (1980) synthesized substituted sulphonamidobenzeneazo 1:3-diketones, structurally related to the compound of interest, and screened them for antibacterial properties against S. aureus and E. coli (Mutreja, Saharia, & Sharma, 1980). Nagamani et al. (2018) also reported on the synthesis and antimicrobial activity of various propan-1-ones, providing insights into the potential antimicrobial applications of related compounds (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Anti-inflammatory and Gastroprotective Effects
Okunrobo et al. (2006) synthesized chalcones, including 1-(4-methoxyphenyl)-3-(3-bromophenyl)propen-1-one, and evaluated them for anti-inflammatory and gastroprotective activities. The study found dose-dependent inhibition of inflammation and significant gastroprotective activity, indicating the potential of related compounds in therapeutic applications (Okunrobo, Usifoh, & Uwaya, 2006).
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-19-15-7-3-5-13(11-15)16(18)9-8-12-4-2-6-14(17)10-12/h2-7,10-11H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHXPWAUNKPSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222106 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one | |
CAS RN |
898782-03-1 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



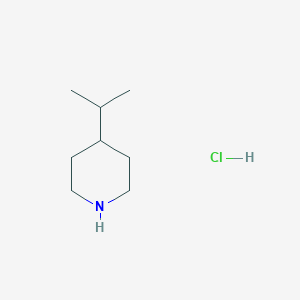
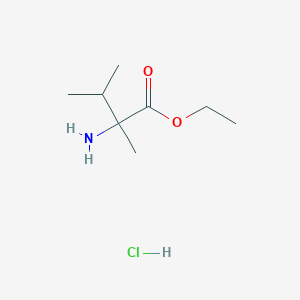
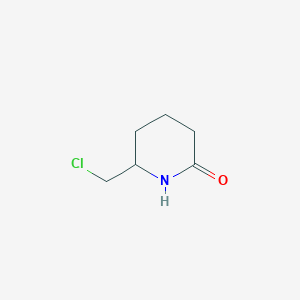
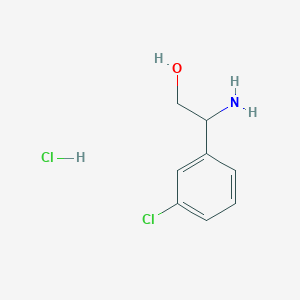



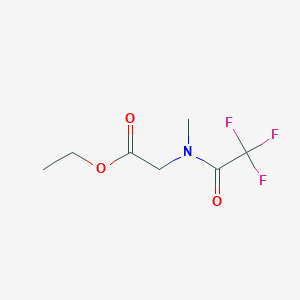

![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)
